Product packaging for Diphosphoric acid, iron sodium salt(Cat. No.:CAS No. 10213-94-2)

Diphosphoric acid, iron sodium salt

Cat. No.: B154896
CAS No.: 10213-94-2
M. Wt: 256.81 g/mol
InChI Key: BYTVRGSKFNKHHE-UHFFFAOYSA-N
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Description

Nomenclature and Chemical Identity in Scientific Literature

Diphosphoric acid, iron sodium salt, is a term that encompasses a family of related inorganic compounds. In scientific literature, these materials are most commonly referred to by their specific chemical formulas, which denote the ratio of the constituent elements. The most extensively studied compound in this family is sodium iron pyrophosphate, with the chemical formula Na₂FeP₂O₇. researchgate.netresearchgate.net Other related compounds include ferric sodium pyrophosphate and sodium iron phosphate (B84403). thegoodscentscompany.comfeedtables.com The naming convention can sometimes vary, with terms like iron sodium pyrophosphate also being used. thegoodscentscompany.com The fundamental unit of these compounds is the pyrophosphate anion (P₂O₇)⁴⁻, which consists of two phosphate tetrahedra sharing a common oxygen atom. researchgate.netansto.gov.au This structural motif plays a crucial role in the material's electrochemical behavior.

Table 1: Chemical Identity of this compound and Related Compounds
Common NameChemical FormulaKey Identifier
Sodium Iron PyrophosphateNa₂FeP₂O₇The most studied compound in this class for battery applications. researchgate.netresearchgate.net
Ferric Sodium PyrophosphateFeNaP₂O₇An inorganic chemical compound. feedtables.com
Sodium Iron PhosphateNaFePO₄A related polyanionic compound also explored for battery applications. rsc.org
This compoundGeneral TermEncompasses the family of these compounds. cas.org

Historical Trajectory and Evolution of Research on this compound Systems

The exploration of sodium-ion batteries (SIBs) as a viable alternative to lithium-ion batteries (LIBs) has driven much of the research into iron-sodium pyrophosphate systems. stanford.edu The abundance and low cost of sodium compared to lithium make SIBs an attractive option for large-scale energy storage. rsc.org Early research in the 2010s identified Na₂FeP₂O₇ as a promising cathode material for SIBs. researchgate.netresearchgate.net These initial studies focused on fundamental aspects such as synthesis methods, crystal structure determination, and basic electrochemical characterization. researchgate.netunav.edu Researchers demonstrated that Na₂FeP₂O₇ could be synthesized through conventional solid-state reactions and solution-combustion methods, yielding a triclinic crystal structure. researchgate.netcapes.gov.br These early investigations established the material's potential, showing a reversible capacity and operating voltage suitable for battery applications. researchgate.netunav.edu

Subsequent research efforts have been dedicated to optimizing the performance of these materials. Key areas of investigation have included enhancing the material's electronic conductivity and understanding the sodium insertion/extraction mechanisms. researchgate.netelsevierpure.com The evolution of research has seen a shift from basic characterization to more advanced strategies aimed at improving practical performance metrics like rate capability and long-term cycling stability. nih.gov

Significance in Contemporary Inorganic Materials Chemistry and Solid-State Science

The significance of this compound systems in modern inorganic materials chemistry lies primarily in their application as cathode materials for sodium-ion batteries. rsc.orgmdpi.com The compound Na₂FeP₂O₇, in particular, stands out due to its stable three-dimensional framework structure, which allows for the reversible intercalation and deintercalation of sodium ions. researchgate.netresearchgate.net This structural stability is a critical factor for ensuring the long-term cycling performance of a battery.

From a solid-state science perspective, these materials are fascinating due to their rich crystal chemistry and the interplay between their structure and electrochemical properties. rsc.org The pyrophosphate framework provides distinct crystallographic sites for sodium ions, leading to a series of electrochemical reactions during charging and discharging. elsevierpure.com The study of these materials contributes to a deeper understanding of ion transport in solid-state systems and the design principles for next-generation battery materials. rsc.org Furthermore, the high thermal stability of compounds like Na₂FeP₂O₇, even in a partially desodiated state, suggests a high degree of safety, a crucial consideration for large-scale energy storage applications. ansto.gov.auelsevierpure.com

Emerging Research Fronts and Interdisciplinary Relevance

Current and future research on iron-sodium pyrophosphate systems is expanding into several exciting and interdisciplinary areas. One major focus is on enhancing the material's performance through various modification strategies.

Doping and Composite Materials: A significant research direction involves the doping of the Na₂FeP₂O₇ structure with other elements to improve its intrinsic properties. For instance, doping with magnesium has been shown to enhance electronic conductivity and cycling stability. researchgate.net Similarly, trace amounts of copper doping can expand the lattice volume and suppress the formation of inactive impurity phases, leading to better rate capability and long-term cycling. nih.gov Creating composite materials, such as combining Na₂FeP₂O₇ with copper phosphate (Cu₃(PO₄)₂), has also been demonstrated to improve electrochemical performance. researchgate.net

Advanced Synthesis and Nanostructuring: The development of novel synthesis methods to control the particle size, morphology, and purity of these materials is another active area of research. google.comacs.org Nanostructuring is a key strategy to shorten the diffusion pathways for both ions and electrons, thereby improving the rate performance of the electrode.

Computational Modeling: First-principles calculations and other computational techniques are increasingly being used to understand the fundamental properties of these materials. elsevierpure.comuow.edu.au These theoretical studies provide valuable insights into the sodium diffusion pathways, electronic structure, and thermodynamic stability of different phases, guiding the experimental design of improved materials. rsc.orgacs.org

Interdisciplinary Applications: Beyond energy storage, iron pyrophosphate compounds have relevance in other fields. For example, ferric pyrophosphate is used as a food additive for iron fortification. cambridge.orgruipugroup.com Research into the solubility and bioavailability of different forms of iron pyrophosphate has implications for nutrition and food science. ox.ac.uknutraingredients-usa.comcambridge.orgnih.gov This highlights the interdisciplinary nature of research on these compounds, bridging materials science with chemistry, physics, and even nutritional science.

Table 2: Research Findings on Modified Sodium Iron Pyrophosphate
Modification StrategyKey FindingsReference
Magnesium DopingEnhanced electronic conductivity and cycling stability. researchgate.net
Copper DopingExpanded lattice volume, suppressed inactive impurities, improved rate capability. nih.gov
Copper Phosphate CompositeImproved electrochemical performance. researchgate.net
Non-stoichiometric RatiosEnhanced stability and high capacity retention over thousands of cycles. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula FeH4NaO7P2+3 B154896 Diphosphoric acid, iron sodium salt CAS No. 10213-94-2

Properties

CAS No.

10213-94-2

Molecular Formula

FeH4NaO7P2+3

Molecular Weight

256.81 g/mol

IUPAC Name

sodium;iron(2+);phosphono dihydrogen phosphate

InChI

InChI=1S/Fe.Na.H4O7P2/c;;1-8(2,3)7-9(4,5)6/h;;(H2,1,2,3)(H2,4,5,6)/q+2;+1;

InChI Key

BYTVRGSKFNKHHE-UHFFFAOYSA-N

SMILES

OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2]

Canonical SMILES

OP(=O)(O)OP(=O)(O)O.[Na+].[Fe+2]

Other CAS No.

10213-94-2

Synonyms

diphosphoric acid, iron sodium salt

Origin of Product

United States

Synthesis Methodologies and Precursor Chemistry of Iron Sodium Pyrophosphates

Solid-State Synthesis Approaches

Solid-state synthesis is a common and conventional method for producing crystalline inorganic compounds like sodium iron pyrophosphate from solid reactants. This approach relies on high-temperature reactions to drive the diffusion of ions and form the desired product.

Conventional High-Temperature Solid-State Reactions

Conventional solid-state synthesis involves the intimate mixing of precursor powders followed by heating at high temperatures. researchgate.netresearchgate.net This method is valued for its simplicity and scalability. google.com The process typically involves a two-step calcination: an initial heating phase at a lower temperature (e.g., 350°C) to decompose precursors, followed by a higher temperature treatment (e.g., 500°C to 750°C) to form the final crystalline phase. datapdf.com One common approach is a one-step solid-state route where precursors are mixed through ball-milling and then heated. researchgate.net Another variation involves first preparing iron dihydrogen pyrophosphate (FeH₂P₂O₇) via a liquid-phase method, which is then mixed with a sodium source and sintered. google.com

Influence of Stoichiometric Ratios and Precursor Selection

The properties of the synthesized sodium iron pyrophosphate are highly dependent on the starting materials and their molar ratios. acs.org

Precursor Selection: A variety of sodium, iron, and phosphate (B84403) sources can be used. Common sodium sources include sodium carbonate (Na₂CO₃), sodium dihydrogen phosphate (NaH₂PO₄), and sodium hydroxide (B78521) (NaOH). acs.org Iron precursors often include ferrous oxalate (B1200264) dihydrate (FeC₂O₄·2H₂O) or ferrous oxide. researchgate.netgoogle.com Phosphate sources can be ammonium (B1175870) dihydrogen phosphate (NH₄H₂PO₄) or phosphoric acid. google.comacs.org Studies have shown that the choice of sodium source significantly impacts the resulting crystal structure and electrochemical properties, with NaH₂PO₄ noted for promoting favorable crystal growth. acs.org

Stoichiometric Ratios: The molar ratio of the precursors is critical for obtaining the pure Na₂FeP₂O₇ phase. A typical molar ratio for Na/Fe/P is 2:1:2. acs.org However, research has explored off-stoichiometric compositions, such as Na₂Fe₁₋ₓP₂O₇, where creating slight iron deficiencies (e.g., Na₂Fe₀.₉₅P₂O₇) can enhance structural stability. acs.orgnih.gov

Table 1: Examples of Precursors Used in Solid-State Synthesis

Sodium Source Iron Source Phosphate Source Reference
Sodium Dihydrogen Phosphate (NaH₂PO₄) Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O) (Included in Na source) researchgate.net
Sodium Carbonate (Na₂CO₃) Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O) Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) acs.org
Sodium Oxalate Iron Dihydrogen Pyrophosphate (FeH₂P₂O₇) (Included in Fe source) google.com
Sodium Hydroxide (NaOH) Ferrous Oxalate Dihydrate (FeC₂O₄·2H₂O) Ammonium Dihydrogen Phosphate (NH₄H₂PO₄) datapdf.comacs.org

Optimization of Calcination Parameters

The temperature, duration, and atmosphere of the calcination process are crucial variables that must be controlled to synthesize the desired phase of sodium iron pyrophosphate.

Temperature: The formation of Na₂FeP₂O₇ typically begins at around 500°C. datapdf.com The optimal calcination temperature is generally found to be between 550°C and 650°C. google.comresearchgate.net As the temperature increases from 500°C to 600°C, the crystallinity of the product improves. datapdf.com However, excessively high temperatures can lead to the formation of impurity phases. datapdf.com

Duration: Calcination duration can range from a few hours to over 12 hours. researchgate.netgoogle.com Longer heat treatments, such as 48 hours compared to 8 hours, can result in a more ordered crystal structure. mdpi.com A common procedure involves an initial calcination for 3 hours at a lower temperature, followed by a 10-hour soak at the final, higher temperature. datapdf.com

Atmosphere: The synthesis is typically carried out under an inert or reducing atmosphere, such as argon or a hydrogen-argon mixture, to prevent the oxidation of Fe²⁺ to Fe³⁺. google.comdatapdf.com

Table 2: Calcination Parameter Examples for Solid-State Synthesis

Temperature Duration Atmosphere Reference
600°C 6 hours Argon researchgate.net
580°C 9-12 hours Hydrogen-Argon Mixture google.com
350°C then 600°C 3 hours then 10 hours Argon datapdf.com
650°C Not specified Not specified researchgate.net
800°C 8-48 hours Not specified mdpi.com

Solution-Based and Soft Chemistry Synthesis Techniques

Solution-based methods offer alternatives to solid-state reactions, often yielding materials with smaller particle sizes and more homogeneous compositions.

Solution Combustion Synthesis

Solution combustion synthesis is a rapid and energy-efficient technique. researchgate.net In this method, precursors are dissolved in a solvent, often with a fuel like glycine (B1666218), to form a homogeneous solution. Upon heating, the solution undergoes a self-sustaining combustion reaction, producing a fine, crystalline powder. This technique has been successfully used to prepare Na₂FeP₂O₇ at temperatures around 600°C, resulting in nanoparticles with sizes between 300-500 nm. researchgate.netresearchgate.net Another related method is a polyol-assisted pyro-synthetic route, which also involves combustion to obtain the final product. researchgate.net

Chemical Precipitation Methods

Chemical precipitation involves dissolving reactants in a solution and then causing the desired compound to precipitate by adding a precipitating agent or changing the solution conditions (e.g., pH). For sodium iron pyrophosphate, this can involve the reaction of a soluble ferric salt, such as ferric chloride, with tetrasodium (B8768297) pyrophosphate in an aqueous solution. google.comchemicalbook.com The reaction is often carried out in a hot solution, and the resulting precipitate is filtered, washed, and dried. google.com The properties of the precipitated powder can be influenced by factors like the pH of the pyrophosphate solution and the presence of other agents like sulfur dioxide. google.com Coprecipitation is noted for its simplicity and economic efficiency in producing phosphate precursors. mdpi.com

Sol-Gel Routes

The sol-gel method is a versatile wet-chemical technique used to produce solid materials from small molecules. This process involves the conversion of a solution (sol) into a gelatinous substance (gel) and subsequent drying and heat treatment to obtain the final product. For sodium iron pyrophosphates, this method offers excellent control over the material's purity, particle size, and homogeneity due to the atomic-level mixing of precursors. rsc.org

In a typical sol-gel synthesis of sodium iron pyrophosphate, precursors containing sodium, iron, and phosphate are dissolved in a suitable solvent. scientific.net Citric acid is often employed as a chelating agent to form stable complexes with the metal ions, preventing their premature precipitation and ensuring a uniform distribution throughout the solution. rsc.org The solution is then heated to promote polymerization and the formation of a gel. Finally, the gel is dried and calcined at elevated temperatures, typically under an inert or reducing atmosphere, to yield the crystalline sodium iron pyrophosphate phase. rsc.org For instance, NaFePO₄ has been synthesized via a sol-gel method followed by calcination under air and argon atmospheres. scientific.net

Researchers have explored variations of the sol-gel process to optimize the properties of the resulting material. For example, an ultrasound-assisted sol-gel route has been used to synthesize pure phase maricite NaFePO₄. researchgate.net Another study utilized a citric acid-assisted sol-gel process with adjustments in pH to achieve the theoretical capacity of the material. rsc.org The carbon content in the final product, which influences its electronic conductivity, can be controlled through the synthesis conditions and can be as high as 8–16 wt%. rsc.org

Interactive Data Table: Sol-Gel Synthesis Parameters for Sodium Iron Pyrophosphates
PrecursorsChelating Agent/Carbon SourceCalcination TemperatureAtmosphereResulting PhaseReference
Iron metal powder, Sodium source, Phosphate sourceCitric Acid500 °CInertNFPP/CC rsc.org
Not specifiedNot specifiedVariedAir and ArgonNaFePO₄ scientific.net
Phosphate and pyrophosphate reactantsCitric AcidNot specifiedNot specifiedNFPP rsc.org
Not specifiedNot specified600 °C for 5 hN₂Maricite NaFePO₄ researchgate.net

Hydrothermal and Solvothermal Synthesis Pathways

Hydrothermal and solvothermal synthesis are methods that involve chemical reactions in aqueous or non-aqueous solvents, respectively, at elevated temperatures and pressures in a sealed vessel called an autoclave. These techniques are effective for synthesizing crystalline materials with controlled morphology and size.

For sodium iron pyrophosphates, hydrothermal synthesis can be employed to produce well-defined crystalline structures. The process typically involves heating a mixture of sodium, iron, and phosphate precursors in water at temperatures ranging from 100 to 200°C for several hours or days. The morphology and size of the resulting particles can be influenced by factors such as the reaction temperature, time, and the specific precursors used.

Solvothermal synthesis offers additional flexibility by using organic solvents instead of water. This allows for a wider range of reaction temperatures and can influence the resulting particle morphology. For instance, the use of mixed solvents like N,N-dimethylformamide and ethylene (B1197577) glycol has been shown to produce nanoflakes-built pyrite (B73398) FeS₂ microspheres. While this example is for an iron sulfide, the principles can be applied to the synthesis of pyrophosphates.

A specific patent describes a two-step liquid-phase method to prepare sodium iron pyrophosphate. google.com First, FeH₂P₂O₇ is synthesized by reacting ferrous oxide and phosphoric acid at 180–220°C. This intermediate is then mixed with a sodium source and calcined to obtain the final product. google.com This method is noted for its potential for large-scale production and for yielding a product with uniform particle size and low impurity content. google.com

Polyol-Assisted Pyro-Synthesis Strategies

Polyol-assisted pyro-synthesis is a rapid and cost-effective combustion method for producing fine, crystalline powders. In this technique, a polyol (e.g., ethylene glycol) acts as both a solvent and a reducing agent or fuel. The metal precursors are dissolved in the polyol, and the solution is heated, leading to a combustion reaction that synthesizes the desired material.

This method has been successfully used to synthesize carbon-coated sodium iron pyrophosphate (Na₂FeP₂O₇). jkcs.or.krresearchgate.net The polyol serves as a carbon source for the in-situ carbon coating, which enhances the electronic conductivity of the final product. jkcs.or.kr The process is characterized by a short reaction time, often just a few minutes in open-air conditions, and can yield pure phase Na₂FeP₂O₇ after annealing at temperatures around 650°C. jkcs.or.krresearchgate.net The resulting material often exhibits a morphology of cross-linked nano-plates, with particle sizes in the range of 2-5 μm. jkcs.or.kr The rapid combustion facilitates quick nucleation and hinders grain growth, leading to the formation of crystalline particles. jkcs.or.kr

Interactive Data Table: Polyol-Assisted Pyro-Synthesis of Na₂FeP₂O₇
PrecursorsPolyol MediumAnnealing TemperatureResulting PhaseMorphologyReference
Sodium acetate, Iron acetate, Ammonium dihydrogen phosphateNot specified650°CTriclinic Na₂FeP₂O₇Cross-linked nano-plates jkcs.or.krresearchgate.net

Advanced and Novel Synthetic Approaches

Freeze-Drying Technique

The freeze-drying, or lyophilization, technique is a sophisticated method for producing high-purity, homogeneous materials. The process involves freezing a solution containing the precursors and then removing the solvent by sublimation under vacuum. This prevents the segregation of components that can occur during conventional evaporation, resulting in a very fine and intimately mixed precursor powder.

In the context of sodium iron pyrophosphate synthesis, an aqueous solution of the precursors is first prepared. This solution is then rapidly frozen, typically using liquid nitrogen, to preserve the homogeneous distribution of the ions. The frozen solid is then placed in a freeze-dryer, where the ice is sublimed, leaving behind a highly porous and reactive precursor powder. This powder can then be calcined at a relatively lower temperature compared to conventional solid-state methods to obtain the final crystalline product. This technique was mentioned in a study comparing iron bioavailability from fortified bouillon cubes, indicating its use in preparing samples for analysis. nih.gov

Molten Salt Synthesis

Molten salt synthesis is a high-temperature method where a molten salt acts as a solvent for the reactants. This technique facilitates the reaction at a lower temperature than conventional solid-state reactions by providing a liquid medium for ion diffusion. The molten salt can also help control the particle size and morphology of the final product.

For the synthesis of iron-based compounds, molten salt methods have been shown to produce homogeneous particles and can prevent agglomeration. nih.gov For example, CoFe₂O₄ has been synthesized using NaCl and KCl as the molten salt medium, resulting in octahedron-shaped particles. nih.govrsc.org While this specific example is for a different mixed metal oxide, the principle is applicable to the synthesis of sodium iron pyrophosphates. The process involves mixing the precursors with a salt or a mixture of salts and heating the mixture above the melting point of the salt. After the reaction is complete, the salt is washed away, typically with water, to isolate the desired product.

Synthesis of Non-Stoichiometric Compositions

The synthesis of non-stoichiometric compositions of sodium iron pyrophosphate is an emerging area of research aimed at enhancing the material's electrochemical properties. By intentionally deviating from the ideal stoichiometric ratios, it is possible to create defects in the crystal lattice, which can improve ionic conductivity and structural stability.

One study reported the synthesis of a continuous solid solution of Na₄₋αFe₂₊α/₂(P₂O₇)₂ (0 ≤ α ≤ 1) through the mutual substitution of cations. researchgate.net This led to the development of a novel off-stoichiometric compound, Na₃Fe₂.₅(P₂O₇)₂, which exhibited promising performance as a cathode material. researchgate.net Another investigation focused on Na₂Fe₀.₉₅P₂O₇, where the non-stoichiometry in the lattice led to a modification of the crystal and electronic structure, resulting in a highly stable cathode material. nih.gov

The synthesis of these non-stoichiometric compounds typically follows conventional methods like solid-state reaction or sol-gel synthesis, but with careful control over the molar ratios of the starting precursors. For instance, a patent describes a method for synthesizing sodium iron phosphate where the molar ratio of the sodium source to iron phosphate is controlled to be between 1.01-1.15:1. google.com This precise control over stoichiometry is crucial for achieving the desired material properties. The mainstream Na₄Fe₃P₂O₇(PO₄)₂ is noted for its simple synthesis and stable structure, but future developments are looking into adjusting the elemental ratios to increase capacity. hypercellbattery.com

Interactive Data Table: Examples of Non-Stoichiometric Sodium Iron Pyrophosphates
CompoundSynthesis ApproachKey FindingReference
Na₄₋αFe₂₊α/₂(P₂O₇)₂ (0 ≤ α ≤ 1)Mutual substitution of cationsFormation of a continuous solid solution researchgate.net
Na₃Fe₂.₅(P₂O₇)₂Not specifiedProposed as a novel off-stoichiometric cathode researchgate.net
Na₂Fe₀.₉₅P₂O₇Not specifiedEnhanced stability due to non-stoichiometry nih.gov
Sodium Iron PhosphateSolid-phase synthesisControl of Na:FePO₄ molar ratio (1.01-1.15:1) google.com

Control over Microstructure and Particle Morphology during Synthesis

The functional properties of iron-sodium pyrophosphates are intrinsically linked to their microstructure and particle morphology. Control over these physical characteristics, including particle size, size distribution, crystallinity, and surface area, is a critical aspect of the synthesis process. Researchers employ various strategies during synthesis to tailor these properties to specific applications, such as enhancing electrochemical performance in batteries or improving bioavailability in food fortification.

The selection of the synthesis route—be it solid-state, co-precipitation, or hydrothermal methods—provides a primary level of control. For instance, a two-step preparation method that begins with the liquid-phase synthesis of an intermediate, such as FeH₂P₂O₇, followed by mixing with a sodium source and subsequent calcination, has been shown to effectively manage the material's morphological uniformity. google.com This approach ensures a more homogeneous distribution of elements and results in a higher degree of crystallinity and a more stable structure. google.com

In solution-based methods like co-precipitation, several parameters can be precisely manipulated to influence the final particle morphology.

Rate of Reagent Addition: The speed at which precursor solutions are mixed has a direct impact on nanoparticle size. A very slow, controlled addition of an iron (III) chloride solution to a sodium pyrophosphate solution, for example, promotes the formation of smaller, more uniform nanoparticles. youtube.com This technique, often performed over an extended period, prevents rapid, uncontrolled precipitation and agglomeration. youtube.com

pH of the Reaction Medium: The pH of the solution during precipitation is a critical factor. For the synthesis of a white sodium ferric pyrophosphate powder via a double decomposition reaction, maintaining the pH of the tetrasodium pyrophosphate solution between 9.0 and 9.5 before mixing with a ferric chloride solution is crucial. google.com

Post-Precipitation Treatment: After the initial formation, the precipitate is often aged in the slurry for several hours to allow for agglomeration. google.com Subsequent washing and drying steps also play a role. The extent of washing and the drying temperature (typically above 100°C) can be varied to modify the bulk density of the final product. google.com

The table below summarizes the influence of key parameters in solution-based synthesis on the morphology of iron-sodium pyrophosphate.

ParameterEffect on MorphologyResearch Finding
Reagent Addition Rate Slower addition results in smaller nanoparticle size. youtube.comSlow, dropwise addition over one hour is recommended for producing colloidal iron pyrophosphate nanoparticles. youtube.com
pH Control Affects the color and nature of the precipitate. google.comA pH range of 9.0-9.5 is optimal for producing a white precipitate of sodium ferric pyrophosphate. google.com
Washing Process Prolonged washing can alter the bulk density. google.comThe bulk density can be intentionally varied by adjusting the Fe/P₂O₅ ratio, SO₂ concentration, and the amount of washing. google.com

Solid-state synthesis methods, while often simpler, also offer means to control microstructure, primarily through mechanical and thermal treatments.

Mechanical Milling: High-energy ball milling is a common step to ensure intimate mixing of the solid precursors, such as sodium dihydrogen phosphate and ferrous oxalate. researchgate.netresearchgate.net This process reduces the particle size of the precursors, increases their surface area, and creates more reaction sites, leading to a more uniform and complete reaction during calcination.

Calcination Conditions: The temperature and duration of the sintering process are paramount. For instance, a precursor mixture of FeH₂P₂O₇ and a sodium source (like sodium oxalate or sodium carbonate) is heated to a specific temperature range, typically 550-600°C, and held for several hours under an inert or reducing atmosphere. google.com These conditions determine the final crystallinity, phase purity, and particle growth.

The following table outlines the impact of solid-state synthesis parameters on the final product characteristics.

ParameterProcessEffect on Morphology and Structure
Mechanical Activation High-energy ball milling of precursors (e.g., NaH₂PO₄ and FeC₂O₄·2H₂O) for several hours. researchgate.netresearchgate.netEnsures intimate mixing and reduces particle size, promoting a homogeneous reaction.
Sintering Temperature Heating the precursor mix to a specific temperature (e.g., 580-600°C). google.comCrucial for achieving the desired crystal phase, crystallinity, and particle size.
Sintering Atmosphere Performing calcination in a hydrogen-argon mixed gas atmosphere. google.comPrevents unwanted oxidation and ensures the formation of the target iron-sodium pyrophosphate phase.

Structural Characterization and Crystallography of Diphosphoric Acid, Iron Sodium Salt

Crystalline Structures and Polymorphism

Sodium iron pyrophosphate is known to crystallize in several different systems, with the specific polymorph often depending on the synthesis conditions. researchgate.net These include triclinic, tetragonal, and orthorhombic structures, as well as the NASICON-type framework.

The most commonly reported crystal structure for Na₂FeP₂O₇ is the triclinic system with a P-1 space group. capes.gov.brnih.govscispace.com This structure is characterized by a three-dimensional framework composed of Fe₂O₁₁ dimers, which are corner-sharing FeO₆ octahedra. These dimers are interconnected by P₂O₇ diphosphate (B83284) units through both corner and edge sharing. researchgate.net The sodium ions are distributed across four distinct crystallographic sites within this framework. researchgate.net The triclinic phase can be synthesized through methods such as solid-state reactions and solution-combustion synthesis at temperatures around 600°C. capes.gov.brscispace.com Structural analysis of a mixed iron-manganese pyrophosphate, Na₂Fe₀.₅Mn₀.₅P₂O₇, also revealed a triclinic crystal structure with a P1 space group. nih.gov Upon desodiation (removal of sodium), the triclinic structure of NaFeP₂O₇ can undergo an irreversible phase transition to a monoclinic P2₁/c polymorph at temperatures exceeding 560°C. researchgate.netansto.gov.au

CompoundCrystal SystemSpace GroupKey Structural Features
Na₂FeP₂O₇TriclinicP-1Fe₂O₁₁ dimers linked by P₂O₇ units. researchgate.net
Na₂Fe₀.₅Mn₀.₅P₂O₇TriclinicP1Mixed manganese and iron substitution. nih.gov
NaFeP₂O₇ (desodiated)MonoclinicP2₁/cForms from triclinic phase above 560°C. researchgate.netansto.gov.au

While less common than the triclinic form, tetragonal structures of sodium iron pyrophosphate have also been explored. Research into related pyrophosphate systems provides a basis for understanding this potential polymorph. The specific lattice parameters and atomic arrangements within a P4₂/n space group for Na₂FeP₂O₇ would define its unique structural and electrochemical characteristics.

Orthorhombic crystal structures have been identified for related sodium iron phosphate (B84403) compounds. For instance, Na₄Fe₃(PO₄)₂(P₂O₇) has been indexed with the Pn21a space group. diva-portal.org While distinct from Na₂FeP₂O₇, the study of these related materials provides insight into the potential for orthorhombic polymorphs in the broader sodium iron pyrophosphate family. The arrangement of atoms in space groups like Pbcn and Pn21a would create a different network of diffusion pathways compared to the triclinic and tetragonal systems.

Sodium iron pyrophosphate can also adopt a NASICON (Na Super Ionic Conductor)-type framework. nih.gov This structure is renowned for its open three-dimensional framework that facilitates high ionic conductivity. researchgate.net The NASICON structure consists of a rigid network, in this case, formed by FeO₆ octahedra and P₂O₇ groups, which creates interconnected channels for sodium ion transport. wikipedia.org The presence of a NASICON-type structure in materials like Na₄Fe₃(PO₄)₂(P₂O₇) highlights the potential for designing sodium iron pyrophosphates with enhanced ionic mobility. nih.gov

Crystal Framework Analysis and Atomic Arrangement

The performance of sodium iron pyrophosphate as an electrode material is intrinsically linked to its crystal framework and the arrangement of its constituent atoms. The specific organization of the FeO₆ octahedra and P₂O₇ pyrophosphate groups dictates the pathways available for sodium ion movement.

A key feature of the various crystalline forms of sodium iron pyrophosphate is the presence of three-dimensional (3D) ion diffusion channels. researchgate.netrsc.org In the triclinic (P-1) structure of Na₂FeP₂O₇, these channels run along the, [-110], and [01-1] directions. capes.gov.brscispace.com This extensive network of pathways allows for the facile movement of sodium ions throughout the crystal lattice. Atomistic simulations have confirmed low activation energies for sodium ion diffusion in all crystallographic directions, supporting the concept of 3D diffusion. rsc.org This multidimensional and open framework is considered a significant factor in the material's ability to sustain high-rate electrochemical performance. scispace.com

Crystal StructureDiffusion Channel DimensionalityKey Characteristics
Triclinic (P-1) Na₂FeP₂O₇3DChannels along, [-110], and [01-1] directions. capes.gov.brscispace.com
NASICON-type3DOpen framework with interconnected interstitial sites for Na⁺ hopping. nih.govwikipedia.org

Coordination Environments of Iron Centers (e.g., FeO6 octahedra, FeO4 tetrahedra)

The iron centers within the sodium iron pyrophosphate framework predominantly exhibit an octahedral coordination environment, denoted as FeO6. acs.org In this arrangement, a central iron ion is bonded to six oxygen atoms, forming a geometric shape akin to two square pyramids joined at their bases. These FeO6 octahedra are not isolated; they connect to each other by sharing corners to form [Fe2O11] dimers. acs.org This corner-sharing arrangement is a critical feature of the crystal structure, creating a robust three-dimensional network.

The crystal structure of Na2FeP2O7 is built upon these corner-sharing FeO6 octahedra, which are further interconnected by pyrophosphate (P2O7) groups. acs.org This intricate linkage of FeO6 octahedra and P2O7 units gives rise to a complex framework with channels that facilitate the movement of sodium ions. acs.orgresearchgate.net The specific arrangement and distortion of these FeO6 octahedra can be influenced by synthetic conditions and the presence of dopants, which in turn affects the material's electrochemical properties. researchgate.net

Pyrophosphate Anion Connectivity and Conformational Analysis (P2O7 groups)

The pyrophosphate anion, (P2O7)4-, plays a crucial role in the structural integrity of sodium iron pyrophosphate. researchgate.net These P2O7 groups, also known as diphosphate groups, consist of two phosphate (PO4) tetrahedra linked by a shared oxygen atom, forming a P-O-P bridge. wikipedia.org In the crystal structure of Na2FeP2O7, these pyrophosphate units act as the connecting bridges between the [Fe2O11] dimers. acs.org

Sodium Cation Sites and Occupancy

The sodium ions in Na2FeP2O7 are not randomly distributed but occupy distinct crystallographic sites within the channels created by the Fe-P-O framework. acs.org The structure of Na2FeP2O7 features five different crystallographic sites for sodium atoms. acs.org The arrangement and ordering of Na+ ions within these sites can lead to multiple voltage steps observed during electrochemical cycling. acs.org

The occupancy of these sodium sites can vary. For instance, in certain phases, the most sterically crowded sodium site (Na3) may have its occupancy reduced from full to half. acs.org Furthermore, different polymorphs of sodium iron pyrophosphate can exhibit variations in the number and arrangement of independent sodium sites. For example, Na2FeP2O7 has two independent Na sites located on opposite sides of the largest channels along the a-axis. acs.org The mobility of these sodium ions through the channels is fundamental to the material's performance as a battery cathode. researchgate.net

Solid Solution Formation and Structural Variations

The versatility of the sodium iron pyrophosphate structure allows for the formation of solid solutions through the substitution of both iron and sodium ions with other metals. This chemical flexibility enables the tuning of the material's properties for specific applications.

Mixed-Metal Substituted Iron-Sodium Pyrophosphates (e.g., Fe-Zn, Fe-Mn, Fe-Ni)

Researchers have successfully synthesized a variety of mixed-metal sodium pyrophosphates by substituting iron with other transition metals such as manganese (Mn), nickel (Ni), and zinc (Zn). core.ac.uknih.gov For example, the synthesis of Na2(Fe1−xMx)PO4F, where M can be Co or Mg, has been reported, demonstrating the potential to create a broad family of related compounds. acs.org Similarly, lithium can be substituted for sodium in the structure, leading to compounds like Na(2‐x)LixFeP2O7. researchgate.net The synthesis of these mixed-metal compounds is often achieved through solid-state reactions, sometimes assisted by mechanochemical methods to ensure homogeneity. iaea.org The goal of such substitutions is often to enhance electrochemical performance, thermal stability, or other desirable properties. researchgate.net

Impact of Metal Substitution on Lattice Parameters and Unit Cell Volume

Below is a table summarizing the crystallographic data for Na2FeP2O7:

ParameterValue
Crystal SystemTriclinic
Space GroupP-1
a (Å)6.438
b (Å)9.584
c (Å)12.895
α (°)90.0
β (°)90.0
γ (°)90.0
Unit Cell Volume (ų)794.6

Note: The provided lattice parameters are representative and can vary slightly depending on the specific synthesis conditions and any substitutions.

Investigations of Structural Defects and Disorder

Atomistic simulations have been employed to investigate the intrinsic defects within the pyrophosphate framework. rsc.org The most favorable type of defect is found to be the antisite defect, where sodium and iron ions exchange their positions. rsc.org This type of defect is less likely to impede the transport of sodium ions due to the three-dimensional nature of the diffusion pathways in Na2FeP2O7. rsc.org The presence of such defects, while often considered imperfections, can in some cases enhance ionic conductivity. Understanding and controlling these defects is a key area of research for optimizing the performance of these materials. mdpi.com

Spectroscopic and Advanced Analytical Techniques for Diphosphoric Acid, Iron Sodium Salt

X-ray Diffraction (XRD) Analysis

X-ray diffraction (XRD) is a cornerstone technique for the solid-state analysis of crystalline materials like diphosphoric acid, iron sodium salt. dntb.gov.ua By bombarding a sample with X-rays and analyzing the diffraction pattern produced, detailed information about the atomic arrangement within the crystal lattice can be obtained.

Rietveld Refinement for Crystal Structure Determination and Quantitative Phase Analysis

For a more in-depth analysis, the Rietveld refinement method is applied to the powder diffraction data. crystalimpact.comrruff.info This powerful technique involves fitting a calculated diffraction pattern, based on a known or proposed crystal structure model, to the experimental data. researchgate.net By minimizing the difference between the observed and calculated patterns, precise crystallographic parameters such as lattice constants, atomic positions, and site occupancy factors can be determined or refined. crystalimpact.combc-mlard.ca

Rietveld refinement is also a highly accurate method for quantitative phase analysis (QPA). rruff.infomdpi.comresearchgate.net By analyzing the scale factors of the different crystalline phases present in a mixture, their relative weight fractions can be calculated with high precision. bc-mlard.ca This is particularly crucial for multiphase samples where the properties are dependent on the proportion of each constituent phase. rruff.info The accuracy of Rietveld QPA surpasses that of simpler methods based on the relative intensity ratio (RIR) of single peaks. crystalimpact.com

Table 2: Example of Rietveld Refinement Output for a Hypothetical Sodium Iron Pyrophosphate Sample

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.7854(2)
b (Å)9.8765(3)
c (Å)12.3456(4)
β (°)107.5(1)
Rwp (%)6.5
GOF1.8
Phase 1: Na₂FeP₂O₇ (%)95.2
Phase 2: Fe₂O₃ (%)4.8

Note: This data is hypothetical and for illustrative purposes only. Rwp (weighted-profile R-factor) and GOF (Goodness of Fit) are indicators of the quality of the refinement.

In-Situ X-ray Diffraction Studies of Structural Transformations

In-situ X-ray diffraction allows for the study of structural changes in sodium iron pyrophosphate as they occur under non-ambient conditions, such as during heating, cooling, or electrochemical cycling. researchgate.netresearchgate.net This dynamic approach provides invaluable information on phase transitions, thermal stability, and reaction mechanisms. youtube.comnih.gov For example, in the context of battery materials, in-situ XRD can track the changes in the crystal structure of the electrode material as sodium ions are inserted and extracted during charging and discharging. researchgate.netresearchgate.net These studies can reveal whether the structural changes are reversible and identify any intermediate phases that may form, which is critical for understanding the performance and degradation of the material. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, are complementary to XRD and provide information about the functional groups and local bonding environments within the this compound structure. nih.govksu.edu.sa

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. youtube.com The resulting spectrum displays absorption bands at specific frequencies corresponding to the vibrational modes of the functional groups present in the molecule. thermofisher.comresearchgate.net For sodium iron pyrophosphate, FTIR is particularly useful for identifying the characteristic vibrations of the pyrophosphate group (P₂O₇)⁴⁻. jmaterenvironsci.com

The spectrum of sodium iron pyrophosphate is expected to show strong absorption bands related to the stretching and bending vibrations of the P-O and P-O-P bonds within the pyrophosphate anion. The positions and shapes of these bands can be influenced by factors such as the coordination of the sodium and iron cations to the oxygen atoms of the pyrophosphate group. nih.gov

Table 3: Typical FTIR Absorption Bands for Pyrophosphate Groups

Vibrational ModeWavenumber Range (cm⁻¹)Description
ν_as(PO₃)~1100 - 1200Asymmetric stretching of terminal PO₃ groups
ν_s(PO₃)~1000 - 1050Symmetric stretching of terminal PO₃ groups
ν_as(P-O-P)~900 - 980Asymmetric stretching of the P-O-P bridge
ν_s(P-O-P)~720 - 750Symmetric stretching of the P-O-P bridge
δ(O-P-O)~400 - 600Bending modes of the PO₃ and PO₂ groups

Note: The exact positions of the bands can vary depending on the specific crystal structure and cation environment.

Raman Spectroscopy for Vibrational Modes and Structural Insights

Raman spectroscopy is another form of vibrational spectroscopy that relies on the inelastic scattering of monochromatic light. ksu.edu.sa It provides information that is often complementary to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is particularly effective for probing the vibrations of non-polar or symmetric bonds. ksu.edu.sa

In the analysis of sodium iron pyrophosphate, Raman spectroscopy can provide detailed insights into the vibrational modes of the (P₂O₇)⁴⁻ anion. researchgate.net The symmetric stretching vibration of the P-O-P bridge, for instance, often gives a strong and characteristic Raman signal. jmaterenvironsci.com The Raman spectrum can also be sensitive to subtle changes in the crystal structure and local symmetry, making it a valuable tool for studying phase transitions and disorder within the material. copernicus.orgspectroscopyonline.com

Mössbauer Spectroscopy for Iron Valence State and Local Environment

Mössbauer spectroscopy is a highly sensitive nuclear technique used to probe the local chemical environment of specific isotopes, such as ⁵⁷Fe. For this compound (commonly referred to as sodium iron pyrophosphate, Na₂FeP₂O₇), this technique provides critical insights into the valence state, spin state, and coordination geometry of the iron atoms within the crystal lattice. wikipedia.org The key parameters derived from Mössbauer spectra are the isomer shift (δ), quadrupole splitting (ΔE_Q), and magnetic hyperfine field (H_hf). wikipedia.orgresearchgate.net

In studies of Na₂FeP₂O₇, Mössbauer spectroscopy confirms that the iron is predominantly in the high-spin Fe²⁺ state in the pristine material. researchgate.netcapes.gov.br The isomer shift is characteristic of ferrous iron octahedrally coordinated to oxygen atoms. Quadrupole splitting arises from the interaction between the nuclear quadrupole moment and the surrounding electric field gradient, providing information about the distortion of the local environment from perfect cubic symmetry. For Na₂FeP₂O₇, the observed quadrupole splitting indicates a distorted octahedral (FeO₆) environment, which is consistent with the triclinic crystal structure. researchgate.net

During electrochemical processes, such as charging in a sodium-ion battery, Mössbauer spectroscopy can track the changes in the iron oxidation state. As sodium ions are extracted, Fe²⁺ is oxidized to Fe³⁺. This change is clearly reflected in the Mössbauer spectrum by a shift in the isomer shift to a value characteristic of Fe³⁺. The analysis of spectra from partially or fully charged materials allows for the quantification of the relative amounts of Fe²⁺ and Fe³⁺, confirming the Fe²⁺/Fe³⁺ redox couple as the active mechanism. mdpi.com

Table 1: Representative Mössbauer Parameters for Iron in Sodium Iron Pyrophosphate Compounds

Compound StateIron Valence StateIsomer Shift (δ) (mm/s)Quadrupole Splitting (ΔE_Q) (mm/s)Interpretation
Pristine Na₂FeP₂O₇Fe²⁺~1.2 - 1.3~1.6 - 1.8High-spin Fe²⁺ in a distorted octahedral environment.
Charged (Desodiated) NaFeP₂O₇Fe³⁺~0.4 - 0.5VariableHigh-spin Fe³⁺ resulting from oxidation during sodium extraction.

Note: Values are typical and can vary based on synthesis method and experimental conditions. Isomer shifts are typically reported relative to α-Fe at room temperature. wikipedia.orgresearchgate.net

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique for investigating the electronic structure and local atomic environment of a target element. It is broadly divided into X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS). wikipedia.org

XANES analysis of this compound focuses on the Fe K-edge. The position and features of the absorption edge are highly sensitive to the oxidation state and coordination chemistry of the iron atoms. researchgate.netresearchgate.net For Na₂FeP₂O₇, the Fe K-edge energy in the pristine material is consistent with the +2 oxidation state. mdpi.comresearchgate.net

During electrochemical cycling, ex situ or in situ XANES measurements track the changes in the iron's electronic structure. As the material is charged (sodium is extracted), the Fe K-edge shifts to higher energy, which is a direct confirmation of the oxidation of Fe²⁺ to Fe³⁺. mdpi.comresearchgate.net Conversely, during discharge, the edge shifts back to lower energy, indicating the reversible reduction of Fe³⁺ to Fe²⁺. The pre-edge features in the XANES spectra can also provide information about the local geometry (e.g., centrosymmetric vs. non-centrosymmetric environment) of the FeO₆ octahedra. nih.gov Studies have shown a clear and reversible shift of the iron valence state, confirming the Fe²⁺/Fe³⁺ redox activity as the primary charge compensation mechanism. mdpi.com

The EXAFS region of the spectrum, which extends several hundred eV beyond the absorption edge, contains information about the local atomic environment around the absorbing iron atom. wikipedia.org The oscillations in this region are caused by the scattering of the ejected photoelectron by neighboring atoms. Analysis of the EXAFS signal can determine key structural parameters such as bond distances, coordination numbers, and the identity of neighboring atoms. synchrotron-soleil.frkrellinst.org

For Na₂FeP₂O₇, EXAFS analysis at the Fe K-edge provides precise measurements of the Fe-O bond lengths within the FeO₆ octahedra. It can also detect the distances to the next-nearest neighbors, such as phosphorus (Fe-P) and iron (Fe-Fe). These measurements are crucial for understanding the structural integrity of the material during sodiation and desodiation. Studies have shown that the framework of the material, composed of FeO₆ octahedra and P₂O₇ pyrophosphate groups, remains stable during cycling, with only small, reversible changes in the Fe-O bond lengths corresponding to the change in the ionic radius of iron upon oxidation or reduction. synchrotron-soleil.fracs.org

Table 2: Local Atomic Coordination Data from EXAFS for Sodium Iron Pyrophosphate

Scattering PathPristine Na₂FeP₂O₇ (Fe²⁺) Bond Distance (Å)Charged NaFeP₂O₇ (Fe³⁺) Bond Distance (Å)Interpretation
Fe-O~2.12 - 2.15~2.00 - 2.03Contraction of the Fe-O bond upon oxidation of Fe²⁺ to the smaller Fe³⁺ ion.
Fe-P~3.30 - 3.40Slightly shorterReflects minor adjustments in the polyhedral linkages.

Note: Values are illustrative and derived from EXAFS fitting of related iron phosphate (B84403) compounds. synchrotron-soleil.frresearchgate.net

Electron Microscopy Techniques

Scanning Electron Microscopy (SEM) is a fundamental technique for characterizing the surface morphology, particle size, and microstructure of this compound powders. researchgate.net The morphology is highly dependent on the synthesis method (e.g., solid-state reaction, sol-gel, hydrothermal).

SEM images of Na₂FeP₂O₇ synthesized by conventional solid-state routes often show agglomerated primary particles forming larger secondary particles with irregular shapes and a wide size distribution, typically in the micrometer range. researchgate.net In contrast, methods like solution-combustion or sol-gel synthesis can produce finer, more uniform particles, sometimes with nanoscale dimensions. researchgate.netnih.gov Often, these materials are prepared with a carbon coating to improve electrical conductivity. SEM coupled with Energy Dispersive X-ray Spectroscopy (EDS) mapping can confirm the uniform distribution of elements like Na, Fe, P, and C throughout the particles. researchgate.net The particle morphology significantly influences the material's electrochemical performance, with smaller particles and porous structures generally leading to better rate capability and cycling stability.

Transmission Electron Microscopy (TEM) provides higher resolution imaging than SEM, enabling the investigation of nanoscale structural features. stanford.edu TEM analysis of Na₂FeP₂O₇ can reveal the size and shape of primary nanoparticles, the thickness and uniformity of surface coatings (like carbon), and the presence of porosity. acs.orgnih.gov

High-Resolution TEM (HRTEM) allows for the direct visualization of the crystal lattice fringes. rsc.orgresearchgate.net This is used to confirm the crystallinity of the synthesized material and to identify specific crystallographic planes. Selected Area Electron Diffraction (SAED) patterns obtained via TEM provide further confirmation of the crystal structure and phase purity of the material. researchgate.net For example, the transformation from an amorphous precursor to a crystalline Na₂FeP₂O₇ phase during synthesis can be directly observed with TEM. nih.gov Studies on nanostructured materials, such as the ~10 nm carbon-coated Na₃.₆₄Fe₂.₁₈(P₂O₇)₂ particles, rely heavily on TEM to characterize their nanoscale dimensions, which are critical for their electrochemical properties. nih.gov

Energy-Dispersive X-ray Spectroscopy (EDS) for Elemental Mapping and Composition

Energy-Dispersive X-ray Spectroscopy (EDS, also known as EDX) is a powerful and versatile analytical technique frequently coupled with electron microscopy (such as SEM or TEM) to determine the elemental composition of a sample. advancedmicroanalytical.comlibretexts.org The method works by bombarding the material with a high-energy electron beam, which excites electrons within the sample's atoms. advancedmicroanalytical.com This excitation causes the ejection of core-shell electrons. Electrons from higher energy shells then relax to fill the created vacancies, releasing energy in the form of characteristic X-rays. advancedmicroanalytical.comlibretexts.org The energy of these X-rays is unique to each element, acting as a fingerprint for elemental identification. libretexts.org

In the analysis of this compound (NaFeP₂O₇), EDS provides rapid and non-destructive elemental analysis, confirming the presence and distribution of sodium (Na), iron (Fe), phosphorus (P), and oxygen (O). researchgate.net The data is typically presented as a spectrum, with peaks corresponding to the characteristic X-ray energies of the elements present. libretexts.org The intensity of these peaks can be used for semi-quantitative analysis of the elemental composition.

A key application of EDS is elemental mapping. jeol.com In this process, the electron beam is scanned across a specific area of the sample, and a complete EDS spectrum is collected at each pixel. advancedmicroanalytical.com This data is then used to generate two-dimensional maps that visualize the spatial distribution of each constituent element. jeol.comyoutube.com For a sample of sodium iron pyrophosphate, these maps would show the distribution of Na, Fe, P, and O, providing critical insights into the material's homogeneity, phase purity, and the potential presence of impurities or contaminants. advancedmicroanalytical.comresearchgate.net For instance, uniform distribution maps for all constituent elements would indicate a homogenous sample, a crucial factor for applications like battery cathodes. researchgate.net

Below is a representative data table illustrating the kind of elemental composition data that can be obtained from an EDS analysis of a this compound sample.

ElementAtomic SymbolWeight % (Typical)
SodiumNa18.92
IronFe22.98
PhosphorusP25.49
OxygenO32.61

This table is illustrative. Actual weight percentages can vary based on synthesis method and sample purity.

X-ray Photoelectron Spectroscopy (XPS) for Surface Chemical State Analysis

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, and chemical and electronic state of the elements within the top 1-10 nm of a material's surface. carleton.edu The technique involves irradiating a material with a beam of X-rays while simultaneously measuring the kinetic energy and number of electrons that escape. carleton.edu The binding energy of the emitted photoelectrons is characteristic of each element. Crucially, small shifts in these binding energies (chemical shifts) provide information about the element's oxidation state and local chemical environment. carleton.edu

For this compound, XPS is invaluable for probing the surface chemistry, which is critical for understanding its electrochemical performance and stability. kratos.com Analysis of the high-resolution spectra for each element—Fe, Na, P, and O—yields detailed information.

The Fe 2p spectrum is particularly important for determining the oxidation state of iron (Fe²⁺ or Fe³⁺). xpsfitting.com The binding energies for Fe 2p₃/₂ in Fe²⁺ compounds (like FeO) are typically found around 709.6 eV, while for Fe³⁺ compounds (like Fe₂O₃), they are around 710.8 eV. thermofisher.com High-spin iron compounds, which include many iron phosphates, exhibit complex multiplet splitting and satellite peaks in their Fe 2p spectra, which can be used to distinguish between oxidation states. xpsfitting.comthermofisher.com

The P 2p and Na 1s spectra confirm the presence of the pyrophosphate (P₂O₇)⁴⁻ group and sodium ions, respectively. The binding energy for the P 2p peak in pyrophosphates provides a chemical fingerprint that can distinguish it from other phosphate groups. researchgate.net Similarly, the O 1s spectrum can be deconvoluted to identify oxygen atoms in different chemical environments, such as the P-O-P and P=O bonds within the pyrophosphate anion.

The table below summarizes typical binding energies used to identify the chemical states of elements in sodium iron pyrophosphate.

ElementCore LevelChemical State/CompoundBinding Energy (eV)
Iron (Fe)Fe 2p₃/₂Fe²⁺~709.6 - 710.4
Iron (Fe)Fe 2p₃/₂Fe³⁺~710.8 - 711.5
Sodium (Na)Na 1sNa⁺ in phosphates~1071.2 - 1072.0
Phosphorus (P)P 2p(P₂O₇)⁴⁻~133.0 - 134.0
Oxygen (O)O 1sP-O in phosphates~531.0 - 532.0

Note: These values are approximate and can be influenced by the specific crystal structure, surface contamination, and instrument calibration. thermofisher.comresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Local Sodium and Phosphorus Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that exploits the magnetic properties of certain atomic nuclei. wikipedia.org It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. wikipedia.org For solid-state materials like this compound, solid-state NMR (ssNMR) is particularly powerful for probing the local atomic environments of NMR-active nuclei, such as ²³Na and ³¹P. fsu.edumsu.edu

³¹P NMR: The ³¹P nucleus is a sensitive probe of the local structure in phosphate materials. The chemical shift of ³¹P is highly dependent on its coordination environment and the nature of the atoms connected to the phosphate group. In sodium iron pyrophosphate, the ³¹P NMR spectrum can be used to distinguish between different crystallographic sites of the phosphorus atoms within the P₂O₇ units. fsu.edu The presence of paramagnetic Fe²⁺/Fe³⁺ ions in the structure significantly influences the ³¹P NMR spectra, often causing large shifts and line broadening. However, these paramagnetic effects can also provide valuable information about the proximity of phosphorus atoms to the iron centers. Studies on related sodium-metal-phosphate compounds have shown that changes in the local Na cation ordering and the oxidation state of the transition metal can be detected through shifts in the ³¹P spectra. fsu.edu

²³Na NMR: As a quadrupolar nucleus, ²³Na provides unique insights into its local environment. The ²³Na NMR spectrum is sensitive to the symmetry of the sodium site. researchgate.net In a compound like NaFeP₂O₇, sodium ions may occupy distinct crystallographic sites. ²³Na NMR can resolve these different sodium environments, providing information on Na-ion ordering and mobility. fsu.edu For materials used in sodium-ion batteries, tracking the changes in the ²³Na NMR spectrum during electrochemical cycling can reveal the mechanism of sodium insertion and extraction, indicating which sodium sites are active. fsu.edu For example, the appearance or disappearance of specific resonances can show non-selective removal of Na ions from different sites. fsu.edu

The following table provides illustrative chemical shift ranges for ³¹P and ²³Na in environments relevant to sodium iron pyrophosphate.

NucleusEnvironmentTypical Chemical Shift (ppm)
³¹PPyrophosphate (P₂O₇)⁴⁻ groups-5 to -15
³¹PParamagnetically shifted by Fe²⁺/Fe³⁺Can vary widely, e.g., +6000 to -250
²³NaNa⁺ in crystalline phosphates-5 to 20
²³NaParamagnetically shifted by Fe²⁺/Fe³⁺Can vary widely, e.g., up to 1000

Note: Chemical shifts are highly sensitive to the specific structure, magnetic field strength, and presence of paramagnetic centers. The values presented are for general guidance. fsu.eduresearchgate.net

Computational and Theoretical Studies of Diphosphoric Acid, Iron Sodium Salt

First-Principles Calculations (e.g., Density Functional Theory) for Electronic Structure and Redox Potentials

First-principles calculations, predominantly based on Density Functional Theory (DFT), are crucial for understanding the intrinsic electronic properties and predicting the electrochemical behavior of Na₂FeP₂O₇. umd.educhemguide.co.uk These methods model the quantum mechanical behavior of electrons to determine the electronic band structure, density of states, and the redox potentials associated with the sodiation/desodiation process.

Detailed research findings from DFT calculations reveal that the electrochemical activity in Na₂FeP₂O₇ is primarily centered around the Fe²⁺/Fe³⁺ redox couple. The calculations can predict the average voltage of the battery, which is directly related to the energy change of the redox reaction. rsc.org For instance, theoretical studies on similar polyanionic compounds have successfully calculated operating voltages and explored how modifications, such as doping, can influence the electronic structure. researchgate.netresearchgate.net In one study on a related pyrophosphate material, heterovalent doping was shown by theoretical calculations to significantly optimize the material's bandgap from 3.29 eV to as low as 0.16 eV, enhancing electronic conductivity. researchgate.net The stable pyrophosphate (P₂O₇)⁴⁻ anion provides a robust framework that helps to stabilize the Fe²⁺/Fe³⁺ redox transition, contributing to the material's high operational stability. researchgate.netresearchgate.net

Table 1: Representative Electronic Properties from Theoretical Calculations This table is illustrative, based on typical findings for pyrophosphate cathode materials.

Calculated ParameterTypical Value RangeSignificance
Redox Potential (vs. Na/Na⁺)~2.5 - 3.1 VDetermines the operating voltage of the battery cell. researchgate.net
Band Gap (Undoped)~3.3 eVIndicates semiconducting nature, affecting intrinsic electronic conductivity. researchgate.net
Band Gap (Doped)< 0.2 eVShows that doping can drastically reduce the band gap, improving electronic transport. researchgate.net

Theoretical Modeling of Ion Diffusion Pathways and Kinetics within Crystal Lattices

The rate capability of a battery electrode is largely governed by the speed at which ions can move through its crystal structure. Theoretical modeling, using techniques like atomistic simulations and ab initio molecular dynamics, provides a detailed map of ion diffusion pathways and quantifies the kinetics of this transport. mdpi.comsci-hub.st

For Na₂FeP₂O₇, atomistic simulations have revealed that sodium ions move through a three-dimensional network of channels within the pyrophosphate framework. researchgate.netresearchgate.net This is a significant advantage over materials that exhibit only two-dimensional diffusion, as 3D pathways are less likely to be blocked by crystal defects. researchgate.net Calculations have identified low activation energies for long-range Na⁺ diffusion in all crystallographic directions, suggesting favorable kinetics for high-rate performance. researchgate.net The calculated activation energy for Na⁺ migration has been reported to be as low as 0.5 eV, confirming the potential for fast ion transport.

Furthermore, these models can predict the nature and influence of intrinsic defects. In Na₂FeP₂O₇, the most thermodynamically favorable intrinsic defect is the antisite defect, where a sodium ion and an iron ion exchange positions. researchgate.net Theoretical studies suggest that due to the 3D nature of the diffusion pathways, these antisite defects are not significant impediments to sodium transport, which is crucial for maintaining high performance. researchgate.net

Table 2: Calculated Sodium Ion Diffusion Parameters in Na₂FeP₂O₇ Data derived from atomistic simulation studies.

ParameterFindingReference
Diffusion DimensionalityThree-dimensional (3D) researchgate.net
Activation Energy for MigrationLow (~0.5 eV)
Most Favorable Intrinsic DefectAntisite (Na⁺/Fe²⁺ exchange) researchgate.net

Simulations of Phase Transitions and Solid-State Reaction Mechanisms

Computational simulations are instrumental in understanding the structural transformations that Na₂FeP₂O₇ may undergo during synthesis or electrochemical cycling. aps.orgaps.org These simulations can model the behavior of the material at various temperatures and states of charge, predicting phase transitions and elucidating the mechanisms of solid-state reactions.

High-temperature analyses combined with theoretical modeling have shown that the desodiated form of Na₂FeP₂O₇ undergoes an irreversible phase transition. researchgate.netresearchgate.net Above approximately 560 °C, the material transforms from a triclinic (P1̅) structure to a monoclinic (P2₁/c) polymorph. researchgate.netresearchgate.net Simulations can map the energy landscapes of these different phases to understand the driving forces behind such transitions.

Moreover, computational studies can simulate the mechanisms of solid-state synthesis and the effects of modifications like doping. For example, in a related compound, simulations showed that Ti-doping helps to promote structural reversibility during the sodiation/desodiation process by strengthening covalent bonds and accommodating volume changes. nih.gov This demonstrates how theoretical modeling can guide strategies to enhance the cycling stability of the material by controlling its reaction pathways. nih.gov

Prediction of Structural Stability and Energetic Landscape

A key role of computational studies is to predict the structural stability and map the energetic landscape of a material. umd.eduaps.org This involves calculating the formation energies of the perfect crystal lattice as well as various defective configurations to determine which structures are most likely to occur.

For Na₂FeP₂O₇, theoretical calculations confirm its high thermal stability, which is attributed to the strong covalent bonds within the pyrophosphate (P₂O₇)⁴⁻ anion. researchgate.netresearchgate.net This inherent stability prevents thermal decomposition and oxygen evolution at temperatures up to 600 °C, a critical safety feature for battery cathodes. researchgate.net

By calculating the energies of different point defects, simulations have established the energetic landscape of defects within the crystal. As mentioned, the antisite defect, involving the exchange of Na⁺ and Fe²⁺ ions, is predicted to be the most energetically favorable intrinsic defect type. researchgate.net This prediction is vital for understanding the material's baseline characteristics and how these defects might influence its electrochemical properties. Doping strategies can also be assessed computationally; studies on similar pyrophosphates show that introducing certain dopants can enhance crystal structure stability by strengthening the material's covalent framework. researchgate.net

Advanced Applications and Material Modification in Chemical Research

Role as Cathode Materials in Sodium-Ion Battery Technology

Sodium iron pyrophosphate is a promising cathode material for sodium-ion batteries (SIBs) due to the abundance and low cost of its constituent elements, its high thermal stability, and its robust structural framework. researchgate.netunimib.itresearchgate.net It is considered a member of the polyanion family of cathode materials, which are noted for their structural stability and safety. rsc.orguq.edu.auuow.edu.au

Design Principles for Pyrophosphate-Based Cathode Frameworks

The fundamental design of pyrophosphate cathodes like Na₂FeP₂O₇ revolves around its distinct crystal structure, which is crucial for its function as a battery material.

Crystal Structure: Na₂FeP₂O₇ typically adopts a triclinic crystal structure (space group: P-1). researchgate.netqu.edu.qakaist.ac.kr This framework is built from (P₂O₇)⁴⁻ pyrophosphate groups, which consist of two PO₄ tetrahedra sharing a corner oxygen atom, and FeO₆ octahedra. researchgate.net The sodium ions reside within interstitial spaces in this structure. researchgate.net

Ion Diffusion Channels: A key design feature is the presence of a three-dimensional network of channels within the crystal lattice. researchgate.netresearchgate.net These channels, running along crystallographic directions such as ansto.gov.au, [-110], and [01-1], facilitate the diffusion of large sodium ions during the charge and discharge cycles of the battery. researchgate.net

Structural Stability: The pyrophosphate (P₂O₇)⁴⁻ anion provides a stable and robust framework. researchgate.netresearchgate.net The strong covalent P-O bonds within this polyanionic group help to buffer volume changes during the repeated insertion and extraction of sodium ions, which in turn contributes to long-term cycling stability. uq.edu.auresearchgate.net This inherent structural integrity is a core principle in its design as a durable cathode material.

Strategies for Enhancing Intrinsic Electronic Conductivity (e.g., Carbon Coating and Doping)

A primary challenge for pyrophosphate cathodes is their intrinsically low electronic conductivity. researchgate.netscispace.com Various strategies are employed to overcome this limitation and improve electrochemical performance.

Carbon Coating: A widely adopted strategy is to coat the Na₂FeP₂O₇ particles with a thin layer of carbon. koreascience.krresearchgate.net This conductive carbon layer enhances the transfer rate of electrons throughout the bulk material. uq.edu.au Advanced techniques include creating a double-carbon synergistic modification, where particles are enwrapped in an in-situ carbon layer and anchored within a reduced graphene oxide (rGO) framework, significantly quickening both electron and ion diffusion. rsc.org Dual-carbon strategies using carbon dots and carbon nanotubes have also been shown to improve rate performance and cycling capability. researchgate.net

Doping: Introducing other elements into the crystal lattice, or doping, is another effective method to enhance electronic properties.

Cationic Doping: Doping with cations like Magnesium (Mg) has been shown to enhance electronic conductivity without altering the host structure. scispace.comresearchgate.net DFT calculations confirm that Mg doping improves electronic conductivity, leading to higher reversible capacity and excellent cycling stability. researchgate.net Co-doping with elements like Copper (Cu) and Titanium (Ti) can also enhance Na⁺ diffusion and rate performance by expanding the interlayer spacing. nih.gov An entropy-enhanced multi-doping strategy, incorporating small amounts of various metals like Ni, Co, Mn, Mg, and Zn, can further stabilize the crystal structure and improve rate performance. hep.com.cn

Anionic Doping: While less common for this specific compound, anionic doping is a general strategy used in other cathode materials to improve stability and operational voltage. nih.gov

Effects of Non-Stoichiometry on Electrochemical Performance and Theoretical Capacity

Deviating from the precise stoichiometric formula of Na₂FeP₂O₇ can lead to significant improvements in electrochemical properties by creating so-called "off-stoichiometric" compounds.

Enhanced Stability and Performance: Creating a deliberate iron deficiency, as in Na₂Fe₀.₉₅P₂O₇, can modify the crystal and electronic structure simultaneously. acs.orgresearchgate.net This non-stoichiometric approach has resulted in materials with exceptional stability, retaining 97.5% of their capacity after 5000 charge/discharge cycles while achieving a capacity of 92 mAh g⁻¹. acs.orgresearchgate.net

Expanded Solid-Solution Range: Research has shown that a continuous solid solution of Na₄₋αFe₂₊α/₂(P₂O₇)₂ (where 0 ≤ α ≤ 1) can be formed. polyu.edu.hkacs.org This has led to the development of novel off-stoichiometric cathodes like Na₃Fe₂.₅(P₂O₇)₂, which deliver a reversible capacity of 83 mAh g⁻¹ with good capacity retention over 500 cycles. polyu.edu.hkacs.org

Increased Theoretical Capacity: By optimizing the Na/Fe stoichiometric ratio, the solid solution range has been expanded further (0 ≤ α ≤ 4/3), leading to the design of compounds like Na₂.₆₇Fe₂.₆₇(P₂O₇)₂. rsc.org This off-stoichiometric material has a higher theoretical specific capacity of 128 mAh g⁻¹, demonstrating the potential of non-stoichiometry to boost the energy density of pyrophosphate cathodes. rsc.org

Mechanisms of Sodium Ion Intercalation and De-intercalation

The process of sodium ions moving in and out of the Na₂FeP₂O₇ structure is based on the Fe²⁺/Fe³⁺ redox reaction and is influenced by the material's structural characteristics.

Redox Activity: The electrochemical reaction involves the oxidation of Fe²⁺ to Fe³⁺ during charging (de-intercalation of Na⁺) and the reduction of Fe³⁺ back to Fe²⁺ during discharging (intercalation of Na⁺). researchgate.net This redox activity is centered around a potential of 3.0 V versus a Na/Na⁺ electrode. researchgate.net

Reaction Pathways: The intercalation/de-intercalation process occurs through a combination of reaction types. Over a voltage range of 2.0–4.5 V, Na₂FeP₂O₇ undergoes a single-phase reaction at approximately 2.5 V and a series of two-phase reactions between 3.0 V and 3.25 V. qu.edu.qakaist.ac.kr

Ion Diffusion: Atomistic simulations reveal that the three-dimensional channel network allows for long-range Na-ion diffusion with low activation energies (0.33-0.49 eV). researchgate.net This 3D diffusion is a significant advantage, as it makes the transport of sodium ions less susceptible to being blocked by crystal defects like antisite defects (where Na⁺ and Fe²⁺ ions exchange positions), which is important for achieving high rate performance. researchgate.netbath.ac.ukuu.nl

Thermal Stability and Long-Term Structural Integrity in Battery Cycling Environments

One of the most significant advantages of Na₂FeP₂O₇ as a cathode material is its exceptional thermal and structural stability.

High Thermal Stability: The compound demonstrates remarkable thermal stability, with studies showing no thermal decomposition or oxygen release at temperatures up to 600°C. researchgate.netresearchgate.net This high stability, which is superior to many other cathode materials, is rooted in the robust nature of the (P₂O₇)⁴⁻ pyrophosphate anion. researchgate.netresearchgate.net Even in its charged (desodiated) state, the material remains stable up to 500°C. qu.edu.qakaist.ac.kr This makes it a very safe candidate for large-scale battery applications. researchgate.net

Structural Integrity and Cycling Performance: The rigid pyrophosphate framework ensures excellent structural integrity during repeated cycling. Carbon-coated and non-stoichiometric versions of the material exhibit outstanding long-term performance. For instance, a carbon-coated composite maintained 89.6% of its initial capacity after 1100 cycles, while a non-stoichiometric variant retained 97.5% capacity after 5000 cycles. uow.edu.auacs.orgresearchgate.net This demonstrates the material's ability to withstand the mechanical stresses of repeated ion insertion and extraction, leading to a long battery life.

Table 1: Electrochemical Performance of Modified Sodium Iron Pyrophosphate Cathodes

MaterialModification StrategyReversible Capacity (at specified rate)Cycling StabilityReference
Na₂FeP₂O₇/CCarbon Coating~100 mAh g⁻¹ at 0.1C92.3% retention after 300 cycles at 0.5C uq.edu.auuow.edu.au
Na₂Fe₀.₉₅P₂O₇Non-stoichiometry92 mAh g⁻¹97.5% retention after 5000 cycles acs.orgresearchgate.net
Na₂FeP₂O₇ (5% Mg-doped)Cation Doping95.2 mAh g⁻¹ at 0.05CStable after 2000 cycles at 9C researchgate.net
Na₃Fe₂.₅(P₂O₇)₂Off-stoichiometric83 mAh g⁻¹89.2% retention after 500 cycles polyu.edu.hkacs.org
NFPO@3%CPHComposite with Cu₃(PO₄)₂88.1 mAh g⁻¹ at 0.1C94% retention after 250 cycles at 0.1C researchgate.net

Chemical Stabilization in Aqueous Systems

While the primary application of sodium iron pyrophosphate is in non-aqueous sodium-ion batteries, the behavior of related iron pyrophosphate compounds in aqueous systems is relevant for other fields, such as food science and environmental chemistry. In water, iron pyrophosphates are generally known to form insoluble complexes. nih.gov

The stabilization of iron pyrophosphate in aqueous solutions often involves preventing precipitation and aggregation. Studies on colloidal iron(III) pyrophosphate show a two-stage aggregation process: initial formation of nanoparticles that quickly form larger clusters, which then remain dispersed for an extended period before eventually sedimenting. nih.gov This temporary stability is attributed to the rapid decrease in the solution's ionic strength during the initial precipitation, which stabilizes the resulting nanoparticle clusters. nih.gov

For practical applications requiring solubility, chemical stabilization methods are employed:

Chelating Agents: Strong chelating agents like ethylenediaminetetraacetic acid (EDTA) can form stable, soluble octahedral complexes with Fe(III), effectively protecting the iron from precipitating or binding with other ligands in an aqueous environment. google.com Other agents like citric acid can also stabilize iron(III) in solution, though their effectiveness can be dependent on the water's pH and ionic strength. nih.gov

Solubilizing Agents: Compounds such as glycine (B1666218) have been used to create stabilized and solubilized forms of ferric pyrophosphate, enhancing its bioavailability for applications like food fortification. acs.org

Mixed-Metal Systems: Combining ferrous (Fe²⁺) pyrophosphate with a second divalent metal, such as zinc or calcium, can create mixed pyrophosphate compounds. These materials can be designed to have low water solubility, which reduces unwanted chemical reactions, while exhibiting higher solubility under specific acidic pH conditions.

Dissolution Behavior as a Function of pH and Ionic Strength

The dissolution of sodium ferric pyrophosphate is intricately linked to the pH of the surrounding medium. Generally, ferric pyrophosphate (FePP) is sparingly soluble in the pH range of 3 to 6. researchgate.netnih.govuu.nl However, its solubility increases at a pH below 2 and above 8. researchgate.netnih.govuu.nl For instance, at a pH of less than 1, the solubility can reach 0.5 mM. uu.nl This pH-dependent solubility is a crucial factor in its application, as it dictates the release of iron in different environments. acs.org

The presence of other ions, which affects the ionic strength of the solution, also plays a significant role. Studies have shown that increasing the ionic strength can influence the aggregation and stability of colloidal ferric pyrophosphate particles. nih.govuu.nl For example, the presence of sodium chloride can lead to the coagulation of colloidal particles, but surprisingly, these can be redispersed by dialysis, indicating a complex interplay between ionic strength and particle stability. nih.govuu.nl

pH RangeSolubility of Ferric PyrophosphateReference
< 2Slightly soluble (reaches 0.5 mM at pH < 1) researchgate.netnih.govuu.nluu.nl
3 - 6Sparingly soluble researchgate.netnih.govuu.nl
> 8Slightly soluble researchgate.netnih.govuu.nl

Interactions with Soluble Pyrophosphate Ligands and Other Complexing Agents for Solubility Modulation

The solubility of ferric pyrophosphate can be significantly enhanced through interaction with soluble pyrophosphate ligands. The addition of sodium pyrophosphate (NaPP) promotes the formation of soluble complexes between ferric iron (Fe(III)) and pyrophosphate ions. uu.nl This interaction can lead to an 8- to 10-fold increase in the concentration of total ionic iron, particularly in the pH range of 5 to 8.5. researchgate.netnih.govuu.nl This strategy is beneficial for increasing the amount of soluble iron available. nih.gov

Other complexing agents also play a vital role in modulating the solubility of ferric pyrophosphate. For instance, citric acid (CA) and trisodium (B8492382) citrate (B86180) (TSC) can form new coordination complexes with the ferric iron, altering its binding from the pyrophosphate. nih.gov This change in the chemical environment can modify the physicochemical properties and solubility of the iron species. nih.gov Similarly, ethylenediaminetetraacetic acid (EDTA) can form a stable complex with ferric iron, protecting it from binding with other ligands and thereby increasing its solubility. nih.gov

Colloidal Stability and Dispersion Characteristics in Solution

Sodium ferric pyrophosphate can exist as colloidal particles in a solution. uu.nlnih.gov The stability of these colloidal dispersions is influenced by factors such as pH and the presence of electrolytes. nih.govuu.nluu.nl These colloidal particles are typically of nanometer size and have a distinctive white color. uu.nlnih.gov

The surface charge of the colloidal particles is pH-dependent. In acidic solutions (pH 2-3), the particles exhibit a positive surface charge, while in less acidic to neutral conditions, they have a negative potential. uu.nl Interestingly, the transition through the point-of-zero-charge does not necessarily lead to flocculation, suggesting a unique stabilization mechanism. uu.nl The stability of these dispersions is crucial for their application, as it affects their interaction with other components in a system. The process of precipitation and aging also influences the colloidal system, with an initial rapid aggregation of nanoparticles into larger clusters, followed by a slower growth phase. uu.nl

Chemical Aspects of Application in Food Fortification Materials

Chemical Reactivity within Complex Food Matrices (e.g., interactions leading to discoloration or stability issues)

When used in food fortification, sodium ferric pyrophosphate can interact with various components within the complex food matrix, which can lead to stability issues and discoloration. researchgate.netresearchgate.net A significant challenge is the interaction of iron with phenolic compounds, which are abundant in many plant-based foods. researchgate.netuva.nl This interaction can result in the formation of dark-colored complexes, leading to an undesirable grey or dark discoloration of the food product. researchgate.netbiovoice.nlfoodadditives.net Even though ferric pyrophosphate is poorly water-soluble, it can still cause discoloration in foods rich in phenolics. researchgate.netresearchgate.net

The stability of ferric pyrophosphate is also affected by the pH of the food. In acidic environments, such as fruit juices (pH 2-4), the compound can react with acids, leading to the release of iron ions and potential color changes. ruipugroup.com In neutral to mildly alkaline conditions (pH 6-8), it tends to be more stable. ruipugroup.com Other factors like temperature and water activity also influence its stability during food processing. ruipugroup.comruipugroup.com High temperatures, especially above 100°C, can lead to decomposition, while high water activity can promote hydrolysis. ruipugroup.com

Strategies for Modulating Solubility and Reactivity through Material Design or Additives

Several strategies have been developed to modulate the solubility and reactivity of sodium ferric pyrophosphate to improve its performance in food fortification.

Particle Size Reduction: Micronization, or reducing the particle size to the nanometer range, increases the surface area of the ferric pyrophosphate, which can enhance its dissolution rate. researchgate.netruipugroup.com

Use of Additives:

Chelating Agents: The addition of chelating agents like citric acid and EDTA can form stable complexes with the iron, preventing it from reacting with other food components and improving its stability. ruipugroup.com

Pyrophosphates: The inclusion of soluble pyrophosphates, such as sodium pyrophosphate, can form soluble complexes with ferric iron, thereby increasing its solubility. nih.govnih.gov

Ascorbic Acid: Ascorbic acid can reduce ferric iron (Fe³⁺) to the more soluble ferrous form (Fe²⁺) and also acts as a chelating agent, which can increase iron solubility and absorption. researchgate.net

Co-precipitation: Creating mixed pyrophosphate salts, for example by co-precipitating with calcium, can alter the dissolution profile. uva.nlresearchgate.net These mixed salts can show increased iron solubility at gastric pH while having decreased solubility in the typical pH range of food, potentially reducing undesirable interactions in the food product itself. acs.orguva.nlresearchgate.net

Encapsulation: Microencapsulation of soluble iron salts is another approach to prevent unwanted interactions within the food matrix. researchgate.net

StrategyMechanismDesired OutcomeReference
MicronizationIncreases surface areaEnhanced dissolution rate researchgate.netruipugroup.com
Addition of Chelating Agents (e.g., Citric Acid, EDTA)Forms stable iron complexesImproved stability, reduced reactivity ruipugroup.com
Addition of Soluble PyrophosphatesForms soluble iron-pyrophosphate complexesIncreased iron solubility nih.govnih.gov
Addition of Ascorbic AcidReduces Fe³⁺ to Fe²⁺, chelationIncreased iron solubility and absorption researchgate.net
Co-precipitation (e.g., with Calcium)Forms mixed salts with altered propertiesTunable iron solubility based on pH acs.orguva.nlresearchgate.net
MicroencapsulationCreates a physical barrierPrevents unwanted interactions researchgate.net

Interaction with Phosphate (B84403) and Non-Phosphate Ligands in Solution Chemistry

The solution chemistry of sodium ferric pyrophosphate is dominated by its interactions with various ligands. As previously discussed, pyrophosphate ions themselves act as strong complexing ligands for ferric iron, an interaction that is fundamental to its properties. drugbank.com

Beyond pyrophosphate, other phosphate-containing ligands can also interact with the iron. For instance, in food systems, phytic acid, a common component of plant-based foods, can strongly chelate iron, potentially reducing its solubility and bioavailability. nih.gov

Non-phosphate ligands also play a crucial role. Citrate, for example, can form soluble complexes with ferric pyrophosphate, altering its structure and increasing its solubility. nih.govlohmann-minerals.com In food matrices, other organic molecules with chelating properties, such as phenolic compounds, can compete for the iron, leading to the aforementioned discoloration issues. researchgate.netresearchgate.net The interaction with these various ligands is a key aspect of the chemistry of sodium ferric pyrophosphate in real-world applications.

Chemical Interactions and Environmental Stability of Iron Sodium Pyrophosphates

Reactions with Protic Solvents and Acids

The solubility and reactivity of iron-sodium pyrophosphates are highly dependent on the pH of the surrounding medium. In acidic conditions, particularly at a pH below 3, the dissolution of the iron from the pyrophosphate matrix increases significantly. acs.orgnih.gov This is attributed to the formation of various soluble species. For instance, in the presence of strong acids, which act as protic solvents, ferrous pyrophosphate can form soluble complexes like Fe(H₃P₂O₇)₂ and Fe(H₂P₂O₇)₂²⁻. acs.org If oxidation occurs, corresponding ferric pyrophosphate complexes such as FeH₃P₂O₇²⁺ and FeH₂P₂O₇⁺ may also form. acs.orgnih.gov

The interaction is not merely a simple dissolution. The pyrophosphate anion itself is the conjugate base of a polyprotic acid, diphosphoric acid (H₄P₂O₇), which has multiple dissociation constants (pKa values). This allows for the formation of different protonated pyrophosphate species in solution, which in turn affects how they complex with iron ions. acs.org In some applications, sodium acid pyrophosphate (SAPP) is used as a leavening acid; it reacts with sodium bicarbonate to produce carbon dioxide gas, a reaction that is initiated by moisture and accelerated by heat. atamanchemicals.comchemicalbook.com While the iron-sodium salt is distinct, this illustrates the inherent reactivity of the pyrophosphate group with protic species.

The solubility behavior is crucial for applications like iron fortification. A desirable characteristic is low solubility in neutral pH environments (like in a food product) to prevent unwanted reactions, but enhanced solubility in the highly acidic environment of the stomach to allow for iron absorption. wbcil.com Studies show that the soluble iron concentration from ferrous pyrophosphate can increase to approximately 40% of the initial iron content at a pH of 1. acs.orgnih.gov

Hydrolysis and Degradation Pathways in Aqueous Media

In aqueous media, iron-sodium pyrophosphates are subject to hydrolysis, a process where water molecules break down the diphosphate (B83284) (P₂O₇⁴⁻) anion into orthophosphate (PO₄³⁻) anions. The rate of this degradation is significantly influenced by pH and temperature. researchgate.net

Research on sodium pyrophosphate and sodium triphosphate has shown that their hydrolysis is first-order with respect to the phosphate (B84403) concentration at a constant pH. researchgate.net The hydrolysis of pyrophosphate is catalyzed by acid. researchgate.net In neutral or moderately alkaline solutions at room temperature, the pyrophosphate ion is relatively stable. However, heating aqueous solutions accelerates the degradation process. For example, heating long-chain phosphates to 120°C can lead to their breakdown into orthophosphate and other species. researchgate.net

The presence of metal ions can also influence the rate of hydrolysis. Due to the high cost and limited resources of lithium, sodium-ion batteries are being explored as alternatives for large-scale applications. researchgate.net Within these systems, the stability of phosphate-based electrode materials in the presence of the aqueous or non-aqueous electrolyte is critical. The hydrolysis of the pyrophosphate structure can lead to the formation of simpler phosphates, altering the electrochemical properties of the material. researchgate.netresearchgate.net The degradation pathway typically involves the cleavage of the P-O-P bridge in the pyrophosphate anion.

Oxidation and Reduction Chemistry of Iron in the Compound

The iron within sodium iron pyrophosphates can exist in two primary oxidation states: ferrous (Fe²⁺) and ferric (Fe³⁺). flinnprep.com This ability to switch between states is central to the compound's function in electrochemical applications and influences its stability in other contexts. researchgate.netelsevierpure.com

Oxidation: The ferrous (Fe²⁺) ion can be oxidized to the more stable ferric (Fe³⁺) state upon exposure to air (oxygen). flinnprep.com The Fe³⁺ ion has a half-filled d-orbital ([Ar]3d⁵), which confers extra stability. flinnprep.com This oxidation is a key consideration in food fortification, where delivering iron in the more bioavailable Fe²⁺ form is often desired. nih.gov The presence of oxidizing agents will accelerate this process. The color of the compound can be an indicator of the iron's oxidation state; ferrous pyrophosphates are often greenish, while ferric pyrophosphates are typically white or off-white. acs.orgwbcil.com

Reduction: The ferric (Fe³⁺) ion can be reduced to the ferrous (Fe²⁺) state. This can be achieved using a reducing agent, such as zinc powder, which will itself be oxidized in the process. youtube.com This reaction is often accompanied by a color change from the brownish or yellowish hues associated with Fe³⁺ ions in solution to the pale green of Fe²⁺ ions. youtube.com

In the context of sodium-ion batteries, Na₂FeP₂O₇ is investigated as a cathode material where the electrochemical process hinges on the reversible Fe³⁺/Fe²⁺ redox couple. researchgate.netelsevierpure.comcapes.gov.br During the battery's discharge cycle, Fe³⁺ is reduced to Fe²⁺ as sodium ions are inserted into the crystal structure. During charging, the reverse process occurs: Fe²⁺ is oxidized back to Fe³⁺. researchgate.net The potential at which this redox reaction occurs is a critical parameter for the battery's voltage. Some advanced materials even explore the highly oxidized Fe⁴⁺ state to achieve higher operating voltages. researchgate.netrsc.org

Influence of Impurities (e.g., Fe³⁺, Al³⁺) on Formation and Stability

Impurities, particularly multivalent cations like ferric iron (Fe³⁺) and aluminum (Al³⁺), can have a significant impact on the formation and phase stability of sodium phosphates. These ions are often present in wet-process phosphoric acid, a common raw material. researchgate.net

Studies on sodium tripolyphosphate (STPP), a related condensed phosphate, have shown that Fe³⁺ and Al³⁺ impurities stabilize the high-temperature polymorphic form (Form-I). researchgate.net In impurity-free STPP, Form-I that appears at lower temperatures will transform into the low-temperature Form-II around 350°C. However, in the presence of Fe³⁺ and Al³⁺, this transformation is inhibited. researchgate.net Furthermore, these impurities can cause the transformation from Form-II back to Form-I to occur at a lower temperature than in pure STPP. researchgate.net

This stabilizing effect can be attributed to the ability of these highly charged cations to be incorporated into the phosphate structure, altering the crystal lattice energy and the kinetics of phase transitions. In the synthesis of sodium iron pyrophosphate, controlling the purity of precursors is therefore essential to obtain a product with the desired crystal phase, morphology, and electrochemical properties. google.com The presence of unwanted cations can lead to the formation of impurity phases, which can be detrimental to performance, for instance, in a battery cathode. researchgate.net The addition of high field strength cations like Al³⁺ and Fe³⁺ can also reduce the dissolution rates of phosphate glasses by forming hydration-resistant metal-O-P bonds. researchgate.net

Interactions with Other Metal Ions and Salts in Solution Chemistry

Iron-sodium pyrophosphates can interact with a variety of other metal ions and salts, leading to the formation of mixed-metal compounds or soluble complexes. The pyrophosphate anion (P₂O₇⁴⁻) is a polyvalent anion with a strong affinity for polyvalent cations. atamanchemicals.com

Formation of Mixed-Metal Pyrophosphates: It is possible to synthesize mixed-metal pyrophosphates with the general formula M₂(₁₋ₓ)Fe₂ₓP₂O₇, where M can be another divalent metal such as calcium (Ca²⁺), zinc (Zn²⁺), or manganese (Mn²⁺). acs.orgnih.gov These compounds can be prepared by co-precipitation methods. The inclusion of a second metal can alter the compound's properties, such as solubility and the oxidative stability of the iron. For example, including zinc in the pyrophosphate matrix can reduce the dissolution of iron in the pH range of 3-7 and also decrease the oxidation of Fe(II). acs.org Similarly, the presence of calcium in a mixed Ca-Fe(III) pyrophosphate system can limit the amount of soluble iron. acs.orguva.nl

Interactions with Solubilizing Agents: The solubility of ferric pyrophosphate can be enhanced by the presence of other salts, such as tetrasodium (B8768297) pyrophosphate (Na₄P₂O₇). nih.govnih.gov Excess pyrophosphate anions can form soluble complexes with the iron, increasing its concentration in solution. nih.govnih.gov This effect is utilized in food fortification to improve the bioavailability of iron from the otherwise poorly soluble ferric pyrophosphate. nih.gov Other chelating agents like EDTA and citric acid also form soluble coordination complexes with ferric pyrophosphate, which can alter the local chemical environment of the iron ions. nih.gov

The table below summarizes the effects of interaction with other metal ions and salts.

Interacting Ion/SaltSystemObserved EffectReference
Zinc (Zn²⁺) Mixed Zn-Fe(II) PyrophosphateReduced iron dissolution in food-relevant pH (3-7); Enhanced Fe(II) stability against oxidation. acs.org
Calcium (Ca²⁺) Mixed Ca-Fe(III) PyrophosphateLimited soluble iron in the pH range of 3-7. acs.orguva.nl
Manganese (Mn²⁺) Mixed Mn-Fe(II) PyrophosphateFormation of mixed-metal pyrophosphate with altered physical properties (e.g., color). acs.orgnih.gov
Sodium Pyrophosphate (Na₄P₂O₇) Ferric Pyrophosphate + Na₄P₂O₇Formation of soluble iron complexes, increasing iron solubility and bioavailability. nih.govnih.gov
Zinc Salts (ZnO, ZnSO₄) Ferric Pyrophosphate + Zinc SaltFormation of new Fe(III) coordination complexes; differing impacts on iron solubility depending on the zinc salt's solubility. nih.gov

Thermal Decomposition Pathways and Associated Phase Transformations

The synthesis of crystalline sodium iron pyrophosphate often involves a high-temperature calcination (sintering) step, during which precursors undergo thermal decomposition and phase transformations to form the final desired structure. researchgate.netcapes.gov.brgoogle.com

A common synthesis route involves preparing a precursor, such as FeH₂P₂O₇, which is then mixed with a sodium source (like sodium oxalate) and heated under an inert or reducing atmosphere. google.com The calcination temperature is critical; for Na₂FeP₂O₇, this is typically around 550-600°C. researchgate.netgoogle.com During this heating process, several events occur:

Decomposition of Precursors: The organic components or volatile salts (like oxalates or nitrates) in the precursor mix decompose, releasing gases. researchgate.net

Dehydration: Any water of hydration is driven off.

Solid-State Reaction and Crystallization: The remaining components react in the solid state to form the crystalline sodium iron pyrophosphate. The amorphous precursors transform into a crystalline phase. rsc.org

The final crystal structure and properties are highly dependent on the heating temperature and duration. researchgate.net For instance, in the synthesis of Na₂FeP₂O₇, calcination at 600°C results in a triclinic crystal structure. researchgate.netcapes.gov.br Insufficient temperature may lead to an incomplete reaction and the presence of amorphous material or impurity phases, while excessive temperature could lead to unwanted phase changes or decomposition of the product itself. researchgate.net

Phase transformations are also studied in the context of material science. The transformation from an initial ferrite/pearlite structure to austenite (B1171964) in iron alloys, for example, is a diffusion-driven process of nucleation and growth that occurs at elevated temperatures. nih.gov Similarly, the transformation of amorphous iron phosphate into crystalline sodium iron phosphate during electrochemical sodiation is a key process for its function in batteries. rsc.org These transformations involve the rearrangement of atoms into a more stable or functionally relevant crystal lattice. researchgate.net

Future Research Directions and Perspectives

Exploration of Novel Diphosphoric Acid, Iron Sodium Salt Analogues and Derivatives

Future research will likely focus on the synthesis and characterization of novel analogues and derivatives to enhance the electrochemical properties of sodium iron pyrophosphates. This can be achieved through several strategies:

Cationic Substitution (Doping): Introducing other transition metals (e.g., Mn, Co, Ni) or non-transition metals into the iron sites can modify the material's electronic structure, ionic conductivity, and operating voltage. For instance, doping can alter the local coordination environment and the strength of the P-O bonds, thereby influencing the redox potential. sciopen.com

Off-Stoichiometric Compositions: Investigating off-stoichiometric compounds, such as Na3Fe2.5(P2O7)2, has shown promise in creating new phases with improved sodium storage performance. researchgate.net Exploring a wider range of Na/Fe/P ratios could lead to the discovery of novel structures with enhanced electrochemical characteristics.

Anionic Substitution: Partial substitution of the pyrophosphate (P2O7)4- or phosphate (B84403) (PO4)3- groups with other polyanions, such as silicates or borates, could stabilize the crystal structure and improve ionic mobility.

A systematic exploration of these compositional modifications, guided by computational modeling, will be crucial for identifying new materials with superior performance.

Development of Advanced Material Architectures and Nanostructuring Approaches

The intrinsic electronic conductivity of sodium iron pyrophosphates is a significant limitation. Future research should focus on developing advanced material architectures and nanostructuring to address this challenge:

Hierarchical and Porous Structures: Creating hierarchical structures with micro- and nanoscale features can increase the electrode-electrolyte contact area, shorten ion diffusion pathways, and accommodate volume changes during cycling.

Carbon Coating and Composites: Applying a uniform carbon coating or creating composites with conductive carbon materials (e.g., graphene, carbon nanotubes) is a well-established strategy to enhance electronic conductivity. nih.govacs.org Future work should focus on optimizing the carbon source and coating process to ensure a thin, uniform, and highly conductive layer without obstructing ion transport.

Thin-Film Electrodes: The fabrication of thin-film electrodes of materials like Na4Fe3(PO4)2P2O7 has demonstrated excellent rate capability and cycling stability, making them suitable for microbatteries. acs.org Further research into scalable thin-film deposition techniques is warranted.

Morphology Control: Controlling the morphology of the particles (e.g., nanoplates, nanowires, hollow spheres) can significantly impact the electrochemical performance by providing preferred orientations for ion diffusion and increasing the surface area.

The following table summarizes the impact of different architectural approaches on the performance of sodium iron pyrophosphate materials.

Architectural ApproachKey AdvantagesExample Research Finding
Carbon Coating Enhances electronic conductivity, improves rate capability and cycling stability.Carbon-coated Na3.64Fe2.18(P2O7)2 nanoparticles showed a high reversible capacity of 99 mAh g-1 and outstanding cycling life. nih.gov
Nanostructuring Shortens ion diffusion paths, increases electrode-electrolyte contact area.Nanoscale primary particles in off-stoichiometric Na3Fe2.5(P2O7)2 contributed to improved performance without the need for costly carbon additives. researchgate.net
Thin Films Excellent rate capability and cycling stability, suitable for microbattery applications.Na4Fe3(PO4)2P2O7 thin-film electrodes delivered a reversible capacity of ~120 mAh g-1 with excellent stability over 500 cycles. acs.org

Application of Advanced In-Situ and Operando Characterization Techniques

A deeper understanding of the structural evolution, phase transitions, and reaction kinetics of sodium iron pyrophosphate electrodes during electrochemical cycling is essential for performance optimization. Advanced in-situ and operando characterization techniques will play a pivotal role in this endeavor:

Operando X-ray Diffraction (XRD) and X-ray Absorption Spectroscopy (XAS): These techniques allow for real-time monitoring of changes in the crystal structure and the local atomic and electronic environment of the iron centers during charging and discharging. nih.govmdpi.comazooptics.com This information is crucial for understanding the sodiation/desodiation mechanisms and identifying any irreversible phase changes that may lead to capacity fading.

In-situ Transmission Electron Microscopy (TEM): In-situ TEM can provide direct visualization of morphological and structural changes at the nanoscale, offering insights into particle cracking, solid-electrolyte interphase (SEI) formation, and sodiation dynamics.

Electrochemical Quartz Crystal Microbalance (EQCM): This technique can be used to study the interfacial reactions and the formation of the SEI layer by monitoring mass changes at the electrode surface in real-time.

The data obtained from these advanced techniques will provide a comprehensive picture of the dynamic processes occurring within the battery, enabling a more rational design of improved electrode materials.

Predictive Modeling and Machine Learning for Property Design

Computational modeling and machine learning are powerful tools that can accelerate the discovery and design of new materials with desired properties.

First-Principles Calculations (DFT): Density Functional Theory (DFT) calculations can be used to predict the structural stability, electronic properties, and ion diffusion pathways in different sodium iron pyrophosphate compositions. researchgate.net These calculations can help to screen potential dopants and predict their impact on electrochemical performance.

Atomistic Simulations: Molecular dynamics and Monte Carlo simulations can provide insights into the dynamics of sodium ion diffusion and the structural response of the material to sodiation and desodiation.

Machine Learning: Machine learning models can be trained on existing experimental and computational data to predict the electrochemical properties of new compositions and structures. mdpi.commdpi.com This can significantly reduce the time and cost associated with experimental synthesis and testing, enabling a high-throughput screening of promising candidate materials.

The integration of these computational approaches will create a powerful framework for the rational design of next-generation sodium iron pyrophosphate cathodes.

Investigation of Sustainable and Environmentally Benign Synthesis Routes

For large-scale applications, the synthesis of sodium iron pyrophosphate materials must be cost-effective, scalable, and environmentally friendly. Future research should focus on:

Green Chemistry Principles: Developing synthesis methods that utilize non-toxic and abundant precursors, minimize waste generation, and reduce energy consumption. nih.gov Examples include hydrothermal, solvothermal, and microwave-assisted synthesis routes. researchgate.net

Scalable Production Methods: Exploring and optimizing scalable synthesis techniques such as solid-state reactions, sol-gel processes, and spray pyrolysis to enable mass production of high-quality materials. nih.govacs.orgfigshare.com

The following table highlights some of the promising sustainable synthesis methods for sodium iron pyrophosphate and related materials.

Synthesis MethodKey Advantages
Microwave-Assisted Synthesis Rapid, energy-efficient, and can produce carbon-coated nanocomposites in a single step. nih.govresearchgate.net
Solvothermal/Hydrothermal Synthesis Allows for good control over particle size and morphology, can be performed at relatively low temperatures.
Combustion Synthesis A rapid and simple method that can produce carbon-coated materials in one step through carbothermal reduction.
Solid-State Reaction A conventional and straightforward method that can be adapted for large-scale production. scispace.com

Fundamental Studies on Surface Chemistry and Interfacial Phenomena

The performance and stability of sodium iron pyrophosphate electrodes are critically influenced by the chemical and electrochemical processes occurring at the electrode-electrolyte interface. Future research in this area should include:

Solid-Electrolyte Interphase (SEI) Formation: A detailed investigation of the formation, composition, and stability of the SEI layer on the surface of sodium iron pyrophosphate electrodes in different electrolyte systems. Understanding the SEI is crucial for improving cycling stability and reducing irreversible capacity loss.

Surface Reactivity: Studying the reactivity of the electrode surface with the electrolyte components to identify and mitigate parasitic side reactions that can lead to performance degradation. mdpi.com

Surface Coatings: Exploring the application of thin, stable, and ionically conductive surface coatings (e.g., Al2O3, ZrO2) to protect the electrode surface from direct contact with the electrolyte and suppress undesirable side reactions.

Advanced surface-sensitive techniques such as X-ray photoelectron spectroscopy (XPS) and atomic force microscopy (AFM), coupled with electrochemical methods, will be instrumental in unraveling the complex interfacial phenomena.

Q & A

Basic: What experimental methods are recommended for synthesizing high-purity diphosphoric acid iron sodium salt?

Synthesis typically involves controlled precipitation under acidic conditions. A common approach is reacting sodium pyrophosphate (Na₄P₂O₇) with iron(III) salts (e.g., FeCl₃) in a stoichiometric ratio. Purity (>98%) is achieved by optimizing reaction pH (2–4), temperature (60–80°C), and aging time (12–24 hours). Post-synthesis purification via repeated washing with deionized water and ethanol removes unreacted ions. Analytical validation using inductively coupled plasma optical emission spectrometry (ICP-OES) ensures accurate Fe:Na:P ratios .

Advanced: How can crystallographic data resolve structural ambiguities in iron pyrophosphate complexes?

Single-crystal X-ray diffraction (SCXRD) with programs like SHELXL is critical for resolving coordination geometry and lattice parameters. For diphosphoric acid iron sodium salt, refinement of anisotropic displacement parameters and hydrogen bonding networks can clarify discrepancies in Fe³⁺ site occupancy. High-resolution data (≤1.0 Å) combined with Rietveld refinement in SHELXTL improves accuracy in identifying counterion positions (e.g., Na⁺ vs. H⁺) and detecting potential twinning or disorder .

Basic: What analytical techniques validate the stoichiometry and phase purity of this compound?

  • X-ray fluorescence (XRF) : Quantifies elemental composition (Fe, Na, P).
  • Thermogravimetric analysis (TGA) : Confirms hydration states by measuring mass loss up to 800°C (e.g., ≤20% loss indicates anhydrous phases) .
  • Fourier-transform infrared spectroscopy (FTIR) : Identifies P-O-Fe bonding at ~950 cm⁻¹ and pyrophosphate (P₂O₇⁴⁻) vibrations at 550–650 cm⁻¹ .
  • X-ray powder diffraction (XRPD) : Matches experimental patterns with reference databases (e.g., ICDD) to confirm phase purity .

Advanced: How does pH influence the stability and solubility of diphosphoric acid iron sodium salt in aqueous systems?

The compound exhibits pH-dependent solubility due to Fe³⁺ hydrolysis. Below pH 2, it dissolves in mineral acids (e.g., HCl) via ligand exchange, forming [Fe(H₂O)₆]³⁺. Above pH 4, hydrolysis leads to insoluble Fe(OH)₃ precipitates, altering stoichiometry. Stability studies using dynamic light scattering (DLS) and UV-Vis spectroscopy at varying pH (1–6) reveal colloidal aggregation thresholds. Buffered solutions (e.g., sodium phosphate, pH 3) maintain stability for >48 hours .

Basic: What safety protocols are essential for handling diphosphoric acid iron sodium salt in laboratory settings?

  • Personal protective equipment (PPE) : Use nitrile gloves and safety goggles to avoid skin/eye contact (irritant: Xi hazard) .
  • Ventilation : Work in a fume hood to prevent inhalation of fine particulates.
  • Storage : Keep in airtight containers at room temperature (RT) to prevent moisture absorption and degradation .
  • Waste disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced: What spectroscopic methods can differentiate between polymorphs of iron pyrophosphate salts?

  • Solid-state NMR : ³¹P NMR distinguishes polymorphs via chemical shift differences (e.g., δ = -5 to -10 ppm for P₂O₇⁴⁻ in anhydrous vs. hydrated forms).
  • Mössbauer spectroscopy : Resolves Fe³⁺ electronic environments (quadrupole splitting ΔE₀ = 0.5–0.7 mm/s for octahedral sites).
  • Raman spectroscopy : Detects lattice vibrations (e.g., 350–400 cm⁻¹ for Fe-O-P bending modes) to identify metastable phases .

Basic: How is the iron content quantified in diphosphoric acid iron sodium salt for quality control?

Iron content (24–26% w/w) is determined via titration with EDTA after dissolving the compound in HCl. Alternatively, atomic absorption spectroscopy (AAS) at 248.3 nm (Fe emission line) provides precise quantification. Calibration curves using Fe(NO₃)₃ standards ensure accuracy .

Advanced: What computational approaches model the electronic structure of iron pyrophosphate complexes?

Density functional theory (DFT) simulations (e.g., B3LYP/6-311G**) predict bond lengths, magnetic moments, and band gaps. For Fe³⁺ in octahedral coordination, calculations align with experimental XPS data (Fe 2p₃/₂ binding energy ≈711 eV). Charge distribution analysis clarifies Na⁺ ion mobility in the lattice .

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